Methyl 5-amino-3-ethoxybenzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl5-amino-3-ethoxybenzofuran-2-carboxylate typically involves the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in the presence of HBF4, followed by treatment with concentrated H2SO4 . This method is known for its high yield and fewer side reactions, making it an efficient route for the preparation of benzofuran derivatives .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of advanced techniques such as free radical cyclization cascades and proton quantum tunneling has been explored to improve the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Methyl5-amino-3-ethoxybenzofuran-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of Methyl5-amino-3-ethoxybenzofuran-2-carboxylate include water radical cations for oxidation reactions, which can be performed under ambient conditions without the need for traditional chemical catalysts or oxidants . This eco-friendly approach achieves high yields and is suitable for gram-scale synthesis .
Major Products Formed: The major products formed from the reactions of Methyl5-amino-3-ethoxybenzofuran-2-carboxylate depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of quaternary ammonium cations, which are significant for drug development .
Scientific Research Applications
Methyl5-amino-3-ethoxybenzofuran-2-carboxylate has a wide range of scientific research applications due to its unique structural features and biological activities . In chemistry, it is used as a building block for the synthesis of more complex benzofuran derivatives . In biology and medicine, it has shown potential as an anticancer, antibacterial, and antiviral agent . Its diverse pharmacological activities make it a valuable compound for drug discovery and development .
Mechanism of Action
The mechanism of action of Methyl5-amino-3-ethoxybenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways . For instance, it can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . These effects make it useful in treating conditions such as paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .
Comparison with Similar Compounds
Methyl5-amino-3-ethoxybenzofuran-2-carboxylate can be compared with other benzofuran derivatives such as benzothiophene and benzoxazole compounds . While all these compounds share a common benzofuran core, their unique substituents and structural modifications result in different biological activities and applications . For example, benzothiophene derivatives have been developed as anticancer agents, while benzoxazole compounds have shown promising antimicrobial activity .
Similar Compounds
- Benzothiophene derivatives
- Benzoxazole compounds
- Indole derivatives
Properties
Molecular Formula |
C12H13NO4 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
methyl 5-amino-3-ethoxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C12H13NO4/c1-3-16-10-8-6-7(13)4-5-9(8)17-11(10)12(14)15-2/h4-6H,3,13H2,1-2H3 |
InChI Key |
VAAMESASOQRCEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(OC2=C1C=C(C=C2)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.